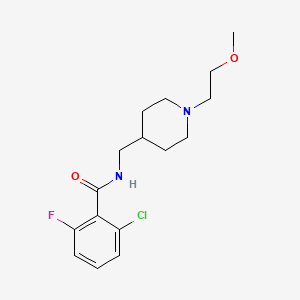

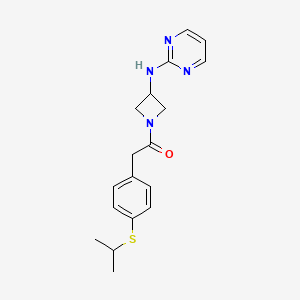

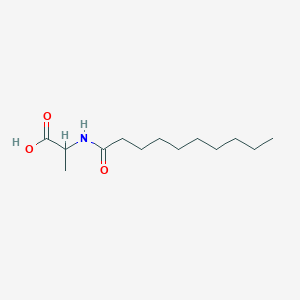

2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The molecule also has a piperidine ring, a common feature in many alkaloids and pharmaceuticals, and a methoxyethyl group, which can affect the molecule’s solubility and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The piperidinylmethyl group could be introduced through a nucleophilic substitution reaction, and the methoxyethyl group could be added through an etherification reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzamide core, with the chloro and fluoro substituents likely affecting the electron density and reactivity of the molecule. The piperidine ring would add a three-dimensional aspect to the molecule, and its basic nitrogen could be involved in hydrogen bonding or ionic interactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The chloro and fluoro substituents could potentially be displaced in nucleophilic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation, and the ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the ether group could increase its solubility in polar solvents. The basic nitrogen in the piperidine ring could make the compound a weak base.科学的研究の応用

Pharmacological Properties and Clinical Use

Metoclopramide , a compound with structural features including chloro and methoxy groups, demonstrates significant pharmacological properties and has been used clinically for gastrointestinal disorders. It aids in diagnostic radiology by improving the conditions for diagnosing lesions and facilitates gastrointestinal motility through the enhancement of acetylcholine release in the myenteric plexus. However, its side effects and the need for careful management of its application are notable (Pinder et al., 2012).

Chemical Synthesis and Substitution Reactions

Research on nucleophilic aromatic substitution demonstrates the potential for chemical synthesis involving fluoro and nitro groups. Such reactions are foundational for creating a variety of compounds with potential application in scientific research and pharmaceutical development (Pietra & Vitali, 1972).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential bioactivity, as many benzamide and piperidine derivatives are biologically active.

将来の方向性

Future research on this compound could involve studying its synthesis, reactivity, and potential bioactivity. It could be interesting to explore its interactions with various biological targets, and to investigate how modifications to its structure affect these interactions.

Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

特性

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClFN2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHDEGIPPQJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

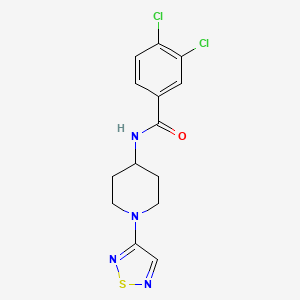

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)

![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)